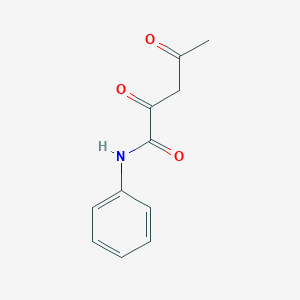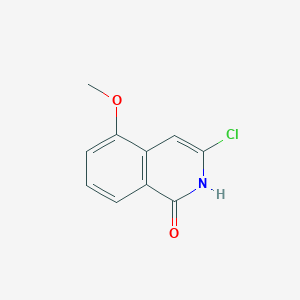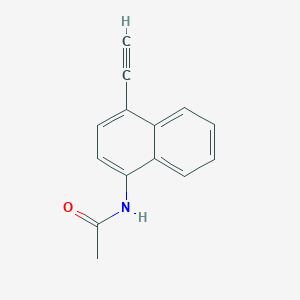![molecular formula C6H6Cl2N4 B11895044 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[3,4-d]pyrimidines, while oxidation and reduction can lead to oxides or reduced derivatives, respectively .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a scaffold for developing inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound in various biological assays to study enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism by which 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine exerts its effects is primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound without the dichloro and methyl substitutions.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with additional nitrogen atoms in the ring system.
Thioglycoside Derivatives: Compounds with similar core structures but different functional groups attached.
Uniqueness
4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of chlorine atoms and a methyl group can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C6H6Cl2N4 |
|---|---|
Peso molecular |
205.04 g/mol |
Nombre IUPAC |
4,6-dichloro-3-methyl-4,7-dihydro-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H6Cl2N4/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h4H,1H3,(H2,9,10,11,12) |
Clave InChI |
JTLARIJAPCPEJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(N=C(NC2=NN1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)



![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)


![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)


![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)

